molecular formula C6H10Cl2OSe B14511762 3,5-Bis(chloromethyl)-1,4-oxaselenane CAS No. 62757-28-2

3,5-Bis(chloromethyl)-1,4-oxaselenane

Katalognummer: B14511762
CAS-Nummer: 62757-28-2
Molekulargewicht: 248.02 g/mol
InChI-Schlüssel: ZULOGSKOZRQINX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(chloromethyl)-1,4-oxaselenane is an organoselenium compound characterized by the presence of selenium, oxygen, and chlorine atoms in its molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(chloromethyl)-1,4-oxaselenane typically involves the reaction of selenium dioxide with appropriate chloromethyl precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by Lewis acids such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified through distillation and recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(chloromethyl)-1,4-oxaselenane undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(chloromethyl)-1,4-oxaselenane has several scientific research applications:

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Bis(chloromethyl)-1,4-oxaselenane involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and cellular defense mechanisms. The compound’s chloromethyl groups can also participate in alkylation reactions, leading to modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Bis(trifluoromethyl)-1,4-oxaselenane: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.

    1,4-Oxathiane: Contains sulfur instead of selenium.

    1,4-Oxaselenane: Lacks the chloromethyl groups.

Uniqueness

3,5-Bis(chloromethyl)-1,4-oxaselenane is unique due to the presence of both selenium and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

62757-28-2

Molekularformel

C6H10Cl2OSe

Molekulargewicht

248.02 g/mol

IUPAC-Name

3,5-bis(chloromethyl)-1,4-oxaselenane

InChI

InChI=1S/C6H10Cl2OSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2

InChI-Schlüssel

ZULOGSKOZRQINX-UHFFFAOYSA-N

Kanonische SMILES

C1C([Se]C(CO1)CCl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.